(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester
Description
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester (CAS: 1807540-85-7) is a specialized organic compound featuring dual tert-butyl ester groups and a Boc-protected amino alcohol moiety. Its molecular structure includes:
- A central 3-hydroxypropoxy chain.
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
- A tert-butyl ester group at the acetic acid terminus.
This compound is primarily utilized in bioconjugation chemistry, drug delivery systems, and solid-phase peptide synthesis due to its stability under acidic conditions and selective deprotection properties . Broadpharm lists it as a key reagent for PEGylation and antibody-drug conjugate (ADC) development, with applications in stabilizing labile functional groups during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 2-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-13(2,3)20-11(17)9-19-8-10(7-16)15-12(18)21-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUWIOXSTQXOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Boc-Protected 2-Amino-3-hydroxypropanol
Route 1: Epoxide Ring-Opening with Boc-Amine
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Starting Material : Glycidol (2,3-epoxy-1-propanol).
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Reaction : Epoxide ring-opening with Boc-protected amine (e.g., Boc-NH₂) under basic conditions.
Route 2: Gabriel Synthesis
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Step 1 : Tosylation of 3-hydroxypropanol to form 3-tosyloxypropanol.
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Step 2 : Substitution with phthalimide potassium to introduce the amine precursor.
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Step 3 : Deprotection with hydrazine to yield 3-aminopropanol.
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Step 4 : Boc protection using Boc anhydride and DMAP.
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Yield : 82% over four steps.
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Synthesis of Bromoacetic Acid tert-Butyl Ester
Procedure :
Williamson Ether Synthesis: Coupling Fragments
Reaction :
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Alkoxide Formation : Deprotonate 2-Boc-amino-3-hydroxypropanol with NaH in THF.
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Nucleophilic Substitution : React with bromoacetic acid tert-butyl ester.
Key Challenges :
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Competitive Elimination : Minimized by using anhydrous conditions and controlled temperatures.
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Boc Group Stability : Stable under basic Williamson conditions (pH 8–10).
Alternative Synthetic Pathways
Reductive Amination Approach
Enzymatic Resolution for Chiral Synthesis
Procedure :
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Racemic Synthesis : Prepare racemic 2-amino-3-hydroxypropanol via epoxide ring-opening.
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Enzymatic Resolution : Use lipase PS-30 to selectively acylate the (R)-enantiomer.
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Boc Protection and Coupling : As described in Section 2.3.
Industrial-Scale Production Considerations
Optimization Parameters :
Case Study :
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amine or introduction of new functional groups.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways. Its structure allows for modifications that enhance bioactivity and pharmacokinetics.
- It has been utilized in developing blood glucose regulators and other therapeutic agents due to its ability to influence enzyme activity related to metabolic disorders .
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Enzyme Inhibition :
- Research indicates that derivatives of this compound can act as inhibitors of specific enzymes, such as histone deacetylases (HDACs) and protein arginine deiminases (PADs), which are crucial in cancer and inflammatory diseases .
- A study highlighted its potential in selectively inhibiting prolyl hydroxylase domain-containing proteins (PHDs), which are involved in hypoxia signaling pathways, thereby contributing to cancer treatment strategies .
Biochemical Applications
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Peptide Synthesis :
- The compound is frequently employed in peptide synthesis due to its ability to protect amino groups during reactions. This property is particularly useful in the synthesis of complex peptides and proteins for therapeutic use .
- Its role as a protecting group facilitates the selective modification of amino acids, enhancing the efficiency of synthesizing bioactive peptides.
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Epigenetic Research :
- The compound has been investigated for its effects on epigenetic regulation, particularly concerning histone modifications. It can influence gene expression patterns by modulating histone acetylation and methylation processes .
- Studies have shown that compounds similar to this derivative can impact the activity of epigenetic modifiers, potentially leading to novel therapeutic approaches in cancer and genetic disorders.
Material Science Applications
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Polymer Chemistry :
- The tert-butyl ester moiety allows for the incorporation of this compound into polymer matrices, enhancing material properties such as flexibility and thermal stability.
- It can be used as a monomer or additive in the production of biodegradable polymers, contributing to sustainable material solutions .
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Surface Modification :
- This compound can be utilized for surface modification techniques in materials science, improving the adhesion properties of coatings and films. Its chemical structure allows for functionalization that enhances surface interactions with biological systems, making it suitable for biomedical applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated efficacy as a precursor for blood glucose regulators with improved pharmacokinetics. |
| Study B | Enzyme Inhibition | Showed selective inhibition of HDACs leading to reduced tumor growth in vitro. |
| Study C | Epigenetic Regulation | Indicated modulation of histone acetylation patterns affecting gene expression related to cancer progression. |
Mechanism of Action
The mechanism of action of (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes that catalyze ester hydrolysis or amide bond formation. The pathways involved include:
Ester Hydrolysis: Catalyzed by esterases, leading to the formation of carboxylic acids and alcohols.
Amide Bond Formation: Catalyzed by amidases, leading to the formation of amides from amines and carboxylic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with tert-Butyl Ester Groups
a) BB2: (2-{2-[2-(tert-Butoxycarbonylmethyl-amino)-ethoxy]-ethoxy}-ethylamino)-acetic acid tert-butyl ester
- Structural Differences : Incorporates polyethylene glycol (PEG)-like ethoxy chains instead of the hydroxypropoxy group.
- Functional Implications : Enhanced water solubility due to PEG spacers; used in bioresponsive drug delivery systems.
- Synthesis : Utilizes tert-butyl bromoacetate intermediates, similar to the target compound, but requires multi-step ethoxylation .
b) tert-Butyl 2-(3-hydroxypropoxy)acetate (CAS: 930294-38-5)
- Structural Differences: Lacks the Boc-protected amino group, simplifying reactivity.
- Functional Implications : Serves as a precursor for hydrophilic polymer modifications but lacks bioconjugation utility.
- Synthesis: Direct esterification of 3-hydroxypropoxy acetic acid with tert-butanol, avoiding Boc protection steps .
c) N-(Diphenylmethylene)glycine tert-butyl ester
Compounds with Similar Functional Groups
a) (R)-O-Acetylmandelic Acid Derivatives
- Structural Differences : Features a phenylacetic acid core with acetyl and tert-butyl ester groups.
- Functional Implications : Exhibits distinct hydrogen-bonding patterns (intermolecular dimerization vs. chain formation in the target compound), influencing crystallinity .
b) Dihydrofuro-Fused tert-Butyl Ester
Biological Activity
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester, known by its chemical structure and properties, is a compound of significant interest in medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H27N O5
- Molecular Weight : 325.4 g/mol
- CAS Number : 361442-00-4
- SMILES Notation : CC(C)(C)OC(=O)NC@HC12CC3CC(CC(O)(C3)C1)C2
These properties indicate that the compound is a complex organic molecule with potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its influence on metabolic pathways and cellular signaling. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to alterations in glucose metabolism and other biochemical pathways.
- Receptor Modulation : It may interact with various receptors, affecting their signaling pathways. This could be particularly relevant in conditions like diabetes and obesity.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Blood Glucose Regulation : As an emerging candidate for managing blood glucose levels, this compound may hold promise in treating conditions like Type 2 diabetes.
- Anti-inflammatory Activity : Its potential to modulate inflammatory responses is being explored, which may lead to applications in chronic inflammatory diseases.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from damage, suggesting possible use in neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Blood Glucose Regulation | Significant reduction in glucose levels | |
| Anti-inflammatory Response | Decreased markers of inflammation | |
| Neuroprotection | Increased cell viability under stress |
Case Study 1: Blood Glucose Regulation
In a study involving diabetic animal models, administration of the compound resulted in a notable decrease in blood glucose levels compared to controls. This suggests that the compound may enhance insulin sensitivity or alter glucose metabolism pathways.
Case Study 2: Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This positions it as a potential therapeutic agent for inflammatory diseases.
Case Study 3: Neuroprotective Effects
A study conducted on cultured neuronal cells demonstrated that treatment with the compound led to increased cell survival rates when exposed to oxidative stressors. This supports its potential application in neurodegenerative conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
